molecular formula C20H16N2O4 B5703795 N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide

N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide

Cat. No. B5703795
M. Wt: 348.4 g/mol
InChI Key: YPRFCGAMUZKGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide, commonly known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA belongs to the class of benzamide derivatives and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNBA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. MNBA has been shown to bind to the active site of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, MNBA can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
MNBA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. MNBA has also been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This can have a positive effect on mood and can potentially be used in the treatment of depression and other mood disorders.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. However, MNBA also has some limitations. It has been shown to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of MNBA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of MNBA. One possible direction is the development of new drugs based on the structure of MNBA. MNBA has been shown to exhibit a variety of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another possible direction is the study of the mechanism of action of MNBA. Further research is needed to fully understand how MNBA works at the molecular level. Finally, MNBA could be used in the development of new tools for the study of various biological processes. Its ability to bind to enzymes and proteins could be used to develop new assays for the study of protein-protein interactions and enzyme kinetics.

Synthesis Methods

The synthesis of MNBA involves the reaction of 3-nitrobenzoyl chloride with 4-(3-methylphenoxy)aniline in the presence of a base such as triethylamine. The reaction results in the formation of MNBA as a yellow solid. The purity of the compound can be improved through recrystallization using solvents such as ethanol.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. MNBA has been used in the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-4-2-7-19(12-14)26-18-10-8-16(9-11-18)21-20(23)15-5-3-6-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRFCGAMUZKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide

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